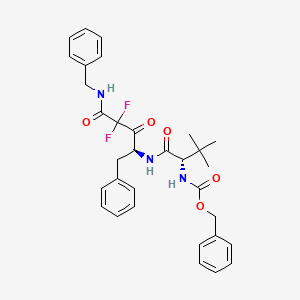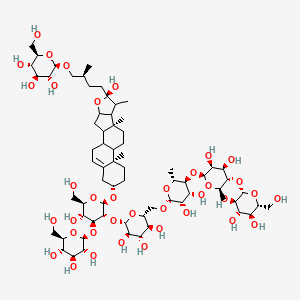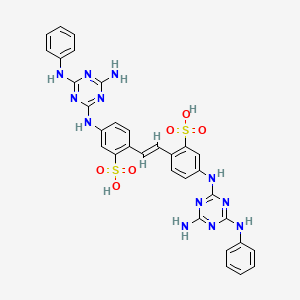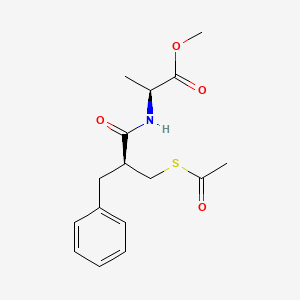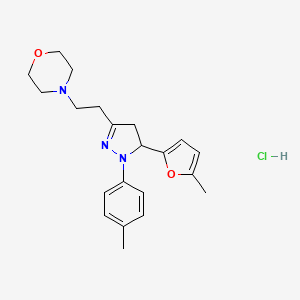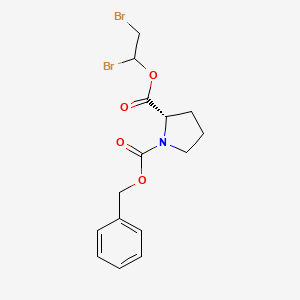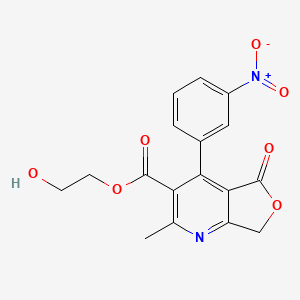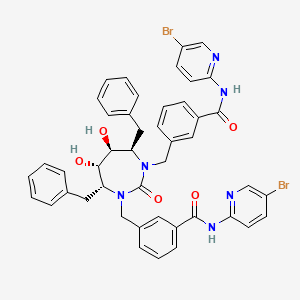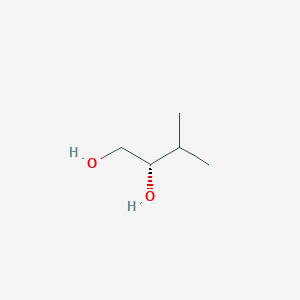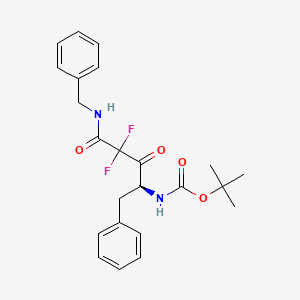
Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes difluoro, dioxo, and phenylmethyl groups, making it a subject of interest for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester typically involves multiple steps, including the introduction of difluoro and dioxo groups, as well as the formation of the carbamic acid ester. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control the reaction parameters.
化学反応の分析
Types of Reactions
Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
科学的研究の応用
Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: It may be used in the development of new materials, coatings, or other industrial products.
類似化合物との比較
Similar Compounds
Similar compounds to carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((phenylmethyl)amino)butyl)-, 1,1-dimethylethyl ester include other carbamic acid esters with different substituents, such as:
- Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((methyl)amino)butyl)-, 1,1-dimethylethyl ester
- Carbamic acid, (3,3-difluoro-2,4-dioxo-1-(phenylmethyl)-4-((ethyl)amino)butyl)-, 1,1-dimethylethyl ester
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
特性
| 148797-19-7 | |
分子式 |
C23H26F2N2O4 |
分子量 |
432.5 g/mol |
IUPAC名 |
tert-butyl N-[(2S)-5-(benzylamino)-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]carbamate |
InChI |
InChI=1S/C23H26F2N2O4/c1-22(2,3)31-21(30)27-18(14-16-10-6-4-7-11-16)19(28)23(24,25)20(29)26-15-17-12-8-5-9-13-17/h4-13,18H,14-15H2,1-3H3,(H,26,29)(H,27,30)/t18-/m0/s1 |
InChIキー |
FGWXXWXEHXDODE-SFHVURJKSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C(C(=O)NCC2=CC=CC=C2)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



